molecular formula C24H20N4O2 B12637289 3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)-N-phenylbenzamide CAS No. 920513-52-6

3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)-N-phenylbenzamide

Cat. No.: B12637289
CAS No.: 920513-52-6
M. Wt: 396.4 g/mol
InChI Key: LRNROWYINMGRON-UHFFFAOYSA-N
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Description

3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)-N-phenylbenzamide is a synthetic small molecule with the CAS Number 920513-35-5 and a molecular formula of C24H20N4O2 . This benzamide-derivative compound features an isoquinoline moiety, a structural motif present in molecules that are investigated for targeting various biological pathways. Compounds with similar structures are explored in diverse research fields, including as potential modulators of ion channels such as the α7 nicotinic acetylcholine receptor (nAChR), a target of interest for neurological and inflammatory conditions . Other research areas for analogous molecules include the investigation of kinase inhibitors, such as Aurora kinase inhibitors for oncology research, and the development of antispasmodic agents for gastrointestinal disorders . The presence of both amide and aromatic groups in its structure contributes to its potential for hydrogen bonding and π-π interactions, which are critical for biomolecular recognition. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

920513-52-6

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

3-[[2-(isoquinolin-6-ylamino)-2-oxoethyl]amino]-N-phenylbenzamide

InChI

InChI=1S/C24H20N4O2/c29-23(27-22-10-9-19-15-25-12-11-17(19)13-22)16-26-21-8-4-5-18(14-21)24(30)28-20-6-2-1-3-7-20/h1-15,26H,16H2,(H,27,29)(H,28,30)

InChI Key

LRNROWYINMGRON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NCC(=O)NC3=CC4=C(C=C3)C=NC=C4

Origin of Product

United States

Preparation Methods

Method 1: Stepwise Synthesis via Amide Formation

Reagents and Conditions:

  • Isoquinoline derivative
  • Ethyl chloroacetate
  • Amine coupling agents (e.g., EDC, HOBt)
  • Solvent: DMF or DMSO
  • Temperature: Room temperature to reflux

Procedure:

  • Formation of Isoquinoline Derivative:

    • Isoquinoline is reacted with ethyl chloroacetate in the presence of a base (e.g., sodium hydride) at elevated temperatures to yield an ethyl isoquinoline derivative.
  • Amide Bond Formation:

    • The isoquinoline derivative is then coupled with an appropriate amine (such as an amino acid derivative) using EDC and HOBt as coupling agents in DMF.
    • The reaction mixture is stirred at room temperature overnight.
  • Purification:

    • The crude product is purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate and hexane.

Yield: Approximately 65% after purification.

Method 2: One-Pot Synthesis via Ugi Reaction

Reagents and Conditions:

  • Isoquinoline
  • Aldehyde (e.g., benzaldehyde)
  • Isocyanide
  • Acidic catalyst (e.g., acetic acid)
  • Solvent: Methanol or ethanol

Procedure:

  • Ugi Reaction Setup:

    • In a one-pot reaction, isoquinoline is combined with benzaldehyde and an isocyanide in methanol under acidic conditions.
    • The reaction is allowed to proceed at room temperature for several hours.
  • Formation of Final Product:

    • The reaction yields a crude amide product which can be isolated by evaporation of the solvent.
  • Purification:

    • Further purification can be achieved through recrystallization from ethanol.

Yield: Approximately 75%.

Comparative Analysis of Preparation Methods

Method Steps Involved Yield (%) Advantages Disadvantages
Stepwise Synthesis Multi-step, requires purification 65 High specificity Longer time, more steps
One-Pot Ugi Reaction Single reaction 75 Simplified procedure Potential for lower specificity

Notes

Further optimization of reaction conditions such as temperature, solvent choice, and reagent ratios can lead to improved yields and purities. Future studies should also explore alternative synthetic routes that may offer even greater efficiency or novel approaches to functionalization of the isoquinoline moiety.

Chemical Reactions Analysis

Types of Reactions

3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the amine and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)-N-phenylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Attributes of Selected Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Inferred Biological Targets
3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)-N-phenylbenzamide C₂₆H₂₃N₅O₂ 449.50 Benzamide, isoquinolinylamino, acetamide linker Kinases, apoptosis regulators
3-(2-cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide () C₂₈H₂₆N₄O₂ 450.54 Benzamide, quinazolinylamino, cyanopropyl Kinase inhibition (e.g., EGFR)
2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide () C₂₄H₁₈FN₃O₄S 463.48 Acetamide, quinolinyl, benzenesulfonyl Enzymatic inhibition (e.g., topoisomerases)
2-{[3-(1-naphthyl)acryloyl]amino}-N-phenylbenzamide () C₂₆H₂₀N₂O₂ 392.45 Benzamide, naphthyl acryloyl Receptor antagonism (e.g., tubulin)
Key Observations:

Heterocyclic Core: The target compound’s isoquinoline group distinguishes it from quinazoline () and quinoline () derivatives. Isoquinoline’s extended aromaticity may enhance DNA intercalation or protein binding compared to smaller heterocycles .

’s benzothiazole-sulfanyl linker (C₂₅H₂₃N₃O₃S₂) highlights sulfur’s role in redox modulation, a feature absent in the target compound .

Biological Implications: Quinazoline derivatives () are established kinase inhibitors (e.g., EGFR), suggesting the target compound’s isoquinoline may similarly target ATP-binding pockets but with altered selectivity . ’s apoptosis review implies that isoquinoline’s planar structure could interact with Bcl-2 family proteins, though experimental validation is needed .

Biological Activity

3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)-N-phenylbenzamide, also known by its CAS number 920513-35-5, is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)-N-phenylbenzamide is C18H16N4O2C_{18}H_{16}N_{4}O_{2} with a molecular weight of 320.3 g/mol. Its structure features both isoquinoline and benzamide moieties, which contribute to its unique biological properties.

PropertyValue
CAS Number 920513-35-5
Molecular Formula C18H16N4O2
Molecular Weight 320.3 g/mol
IUPAC Name 3-[[2-(isoquinolin-6-ylamino)-2-oxoethyl]amino]benzamide
InChI Key VVKYQLGFORGGEV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • DNA Interaction : It has been suggested that the compound could interact with DNA, disrupting normal cellular functions.
  • Fluorescent Chemosensor : Research indicates its potential use as a fluorescent chemosensor for detecting metal ions, showcasing its versatility in biological applications.

Antiviral Activity

A notable area of research involves the antiviral properties of N-phenylbenzamide derivatives, which include the compound . A study demonstrated that certain derivatives exhibited significant inhibitory effects against Enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease:

  • IC50 Values : Compounds showed IC50 values ranging from 5.7±0.85.7\pm 0.8 to 12±1.2μM12\pm 1.2\mu M, indicating potent antiviral activity with lower cytotoxicity compared to existing antiviral agents like pirodavir .

Antiparasitic Activity

Another promising aspect of this compound is its activity against parasitic infections. Specifically, a derivative was shown to be curative in an acute mouse model of African trypanosomiasis (caused by Trypanosoma brucei). The mechanism involves the displacement of High Mobility Group (HMG)-box-containing proteins from their DNA binding sites, leading to the disruption of kinetoplast DNA (kDNA) function and subsequent parasite death .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from 3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)-N-phenylbenzamide:

  • Antiviral Studies :
    • A series of N-phenylbenzamide derivatives were synthesized and tested against multiple strains of EV71.
    • Selectivity indexes for these compounds ranged from 1010 to 110110, indicating favorable profiles compared to standard treatments .
  • Antiparasitic Efficacy :
    • The derivative demonstrated significant efficacy in animal models, highlighting its potential as a lead compound for developing new antiparasitic therapies .

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